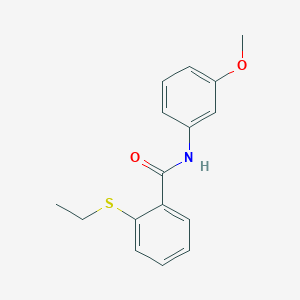![molecular formula C19H13NOS B5723165 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile, also known as PTFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in inducing apoptosis in cancer cells is believed to involve the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to downregulate the expression of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has also been shown to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. In addition, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit low toxicity towards normal cells and tissues.
実験室実験の利点と制限
One advantage of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments is its versatility as a reagent for the synthesis of various compounds. 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is also relatively easy to synthesize and purify, making it accessible for use in various research settings. However, one limitation of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is its potential toxicity towards cells and tissues, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile. One direction is to further investigate its mechanism of action in inducing apoptosis in cancer cells, with the aim of developing more effective anti-cancer therapies. Another direction is to explore its potential applications in materials science, particularly in the development of novel materials with unique properties. Finally, further research is needed to assess the safety and toxicity of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile towards cells and tissues, with the aim of developing safer and more effective compounds for use in various research settings.
Conclusion
In conclusion, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action in inducing apoptosis in cancer cells involves the inhibition of the Akt signaling pathway, and it has been shown to exhibit low toxicity towards normal cells and tissues. While there are limitations to its use in certain experiments, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile remains a promising compound for future research.
合成法
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of furfural with phenylacetylene, followed by the reaction of the resulting product with phenylthiol and acrylonitrile. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In materials science, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a versatile reagent for the synthesis of various compounds.
特性
IUPAC Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c20-14-16(15-7-3-1-4-8-15)13-17-11-12-19(21-17)22-18-9-5-2-6-10-18/h1-13H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKRPXFDOQIKC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
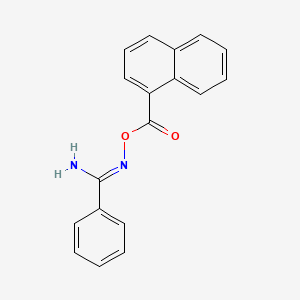
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)
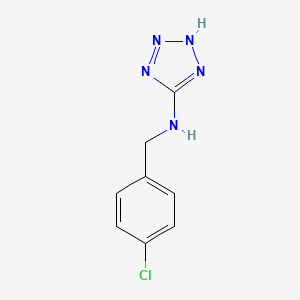
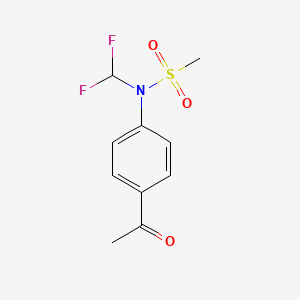
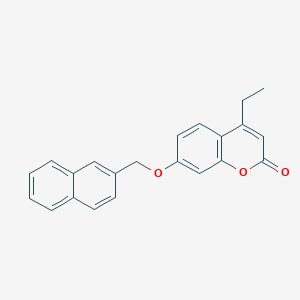

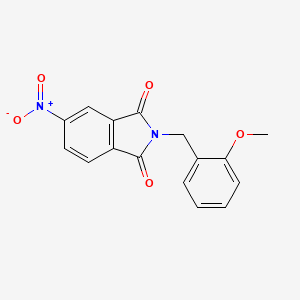
![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
